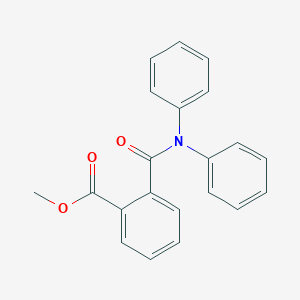

Methyl 2-(diphenylcarbamoyl)benzoate

CAS No.:

Cat. No.: VC1126577

Molecular Formula: C21H17NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17NO3 |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | methyl 2-(diphenylcarbamoyl)benzoate |

| Standard InChI | InChI=1S/C21H17NO3/c1-25-21(24)19-15-9-8-14-18(19)20(23)22(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |

| Standard InChI Key | NCDKDDHKNSDPOA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Methyl 2-(diphenylcarbamoyl)benzoate contains a benzoate moiety with a methyl ester group and a diphenylcarbamoyl substituent at the ortho position. The diphenylcarbamoyl group consists of two phenyl rings attached to a nitrogen atom, which is connected to the benzoate ring through a carbonyl linkage.

Structural Characteristics

The compound features several key structural elements:

-

Methyl benzoate core structure

-

Diphenylcarbamoyl group at the ortho position

-

Multiple aromatic rings providing rigidity and potential for π-π interactions

-

Carbonyl groups that can participate in hydrogen bonding

Physical Properties

Based on analysis of structurally similar compounds such as methyl 2-benzoylbenzoate, the following physical properties can be estimated for methyl 2-(diphenylcarbamoyl)benzoate:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₂₁H₁₇NO₃ | Based on chemical structure |

| Molecular Weight | Approximately 335.37 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid | Based on similar benzoate derivatives |

| Solubility | Soluble in organic solvents (DMF, THF) | Similar to related benzoate compounds |

| Melting Point | Expected range: 70-120°C | Extrapolated from similar compounds |

Synthesis Methods

Carbonylation of 2-aminobenzoate derivatives

A potential synthetic route involves the reaction of methyl 2-aminobenzoate with diphenylcarbamoyl chloride in the presence of a base. This approach is similar to the preparation of methyl 2-((diphenylcarbamoyl)oxy)benzoate mentioned in the supporting information for aromatic compounds .

Reaction Conditions

Based on similar synthetic procedures for related compounds, the following reaction conditions might be suitable:

Spectroscopic Characterization

Infrared Spectroscopy

Key expected IR absorption bands:

-

Ester C=O stretch: approximately 1720-1740 cm⁻¹

-

Amide C=O stretch: approximately 1650-1680 cm⁻¹

-

Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

-

C-O stretching: approximately 1200-1300 cm⁻¹

Nuclear Magnetic Resonance

Expected characteristic NMR signals:

-

¹H NMR: Methyl ester protons (singlet at approximately δ 3.8-4.0 ppm)

-

Aromatic protons (multiple signals in the region δ 7.0-8.2 ppm)

-

¹³C NMR: Carbonyl carbons (signals at approximately δ 165-175 ppm)

-

Aromatic carbons (signals at approximately δ 120-140 ppm)

-

Methyl carbon (signal at approximately δ 50-55 ppm)

Chemical Reactivity and Transformations

Nucleophilic Substitution

The ester group could undergo nucleophilic substitution with amines or alcohols to form different esters or amides.

Applications and Research Significance

Pharmaceutical Development

The compound's structural features suggest potential utility as:

-

An intermediate in drug synthesis

-

A building block for medicinal chemistry

-

A template for developing compounds with specific receptor interactions

Materials Science

Potential applications include:

-

Building block for polymeric materials

-

Component in specialty coatings or adhesives

-

Precursor for materials with specific optical or electronic properties

Research Relevance

The compound class belongs to a category of functionalized benzoates that have shown relevance in:

-

Developing hydrogen-bonding motifs for supramolecular chemistry

-

Creating self-complementary hydrogen-bonding cleft molecules

Comparative Analysis

Structural Comparison with Related Compounds

Structure-Property Relationships

The presence of the diphenylcarbamoyl group at the ortho position creates specific steric constraints and potentially affects the compound's:

-

Molecular conformation and rigidity

-

Ability to form hydrogen bonds and π-π interactions

-

Solubility profile and lipophilicity

-

Reactivity patterns compared to isomeric structures

Future Research Directions

Synthetic Optimization

Further research could focus on:

-

Developing efficient, high-yield synthetic routes

-

Exploring green chemistry approaches for synthesis

-

Investigating catalytic methods for selective functionalization

Material Science Applications

Future research might explore:

-

Incorporation into polymers with specific properties

-

Development of supramolecular assemblies

-

Creation of functional materials with unique characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume